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molecular formula C8H6F3NO2 B173616 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide CAS No. 10595-66-1

2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide

Cat. No. B173616
M. Wt: 205.13 g/mol
InChI Key: JAMGJPVAHWWYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550125

Procedure details

650 ml of ethanol are introduced into a 3 l reactor, with magnetic stirring, cooled to 0° C., 5.9 g (0.259 mol) of sodium are added slowly, in small portions, followed by successive dropwise addition of 53 g (0.259 mol) of N-(2-hydroxyphenyl)trifluoroacetamide and 50 g (0.259 mol) of 75% pure ethyl 4-bromo-2-butenoate, and the mixture is heated at 80° C. for 1.5 h.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9]C(=O)C(F)(F)F.Br[CH2:17][CH:18]=[CH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)C>[O:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[NH:9][CH:18]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:17]1 |^1:0|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
OC1=C(C=CC=C1)NC(C(F)(F)F)=O
Name
Quantity
50 g
Type
reactant
Smiles
BrCC=CC(=O)OCC
Step Three
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for 1.5 h.
Duration
1.5 h

Outcomes

Product
Name
Type
Smiles
O1CC(NC2=C1C=CC=C2)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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